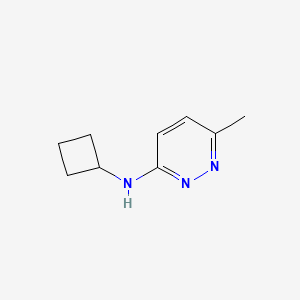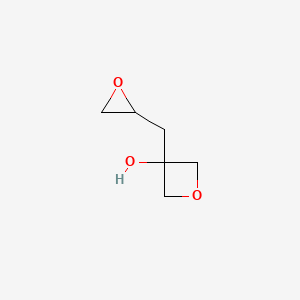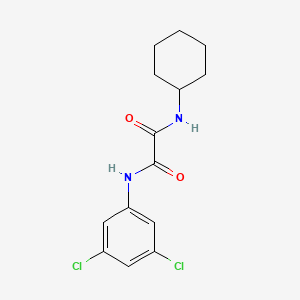![molecular formula C24H23N3OS B2451554 (E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide CAS No. 852026-75-6](/img/structure/B2451554.png)
(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide is a complex organic molecule. It contains several functional groups including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a cyano group (-CN), an amide group (-CONH2), and aromatic rings with tert-butyl and methyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the cyano group and the amide group. The tert-butyl and methyl groups would likely be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The presence of the thiazole ring, cyano group, and amide group in the molecule suggests that it would have regions of polarity, which could affect its physical properties and reactivity. The aromatic rings would contribute to the molecule’s stability and could also participate in π-π interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine. The amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The study by Kumar et al. (2013) highlights an efficient route for synthesizing thiazoles, which are structurally related to the compound , via chemoselective thionation-cyclization of highly functionalized enamides. This method could be relevant for synthesizing variations of the compound for further research applications (Kumar, Parameshwarappa, & Ila, 2013).
In a study by Chen et al. (2014), the sensing mechanism of a related aqueous fluoride chemosensor was investigated in detail using DFT/TDDFT methods, demonstrating the compound's potential in sensor technology (Chen, Zhou, Zhao, & Chu, 2014).
Applications in Material Science
Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, showing potential for applications in electrochromic devices. This study illustrates the versatility of thiazole-containing compounds in material science (Hsiao, Wang, Lin, Guo, Kung, Leu, & Lee, 2013).
Another study focused on the synthesis and electrochromic properties of polymers, indicating the compound's related structures could be utilized in developing new materials with desirable optical properties (Wang & Hsiao, 2014).
Photophysical and Chemical Sensing Applications
- Zhang et al. (2016) designed and synthesized compounds based on the thiazolo[5,4-d]thiazole moiety, demonstrating their potential in white organic light-emitting diodes (WOLEDs) due to their reversible excited-state intramolecular proton transfer (ESIPT) mechanism. This research showcases the application of thiazole derivatives in advanced optoelectronic devices (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16-5-7-17(8-6-16)13-19(14-25)22(28)27-23-26-21(15-29-23)18-9-11-20(12-10-18)24(2,3)4/h5-13,15H,1-4H3,(H,26,27,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMAYHXCQWDXCH-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2451473.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2451478.png)

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B2451480.png)


![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)

![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2451492.png)

